6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)sulfanyl]acetate
Description
This compound is a structurally complex ester featuring a fused bicyclic terpene-derived moiety (cyclopenta[8]annulen-8-yl) and an 8-methyl-8-azabicyclo[3.2.1]octane sulfanylacetate group. Its molecular formula is C₃₀H₄₇NO₄S, with a molecular weight of 541.77 g/mol . The azabicyclo[3.2.1]octane component, a tropane derivative, suggests possible interactions with neurological targets, akin to other tropane alkaloids .
The compound’s stereochemistry is critical: its configuration (3aS,4R,5S,6S,8R,9R,9aR,10R) underscores the importance of chirality in biological activity . It is synthesized via esterification of the cyclopenta[8]annulenol core with a sulfanylacetate derivative, a strategy common in bioactive compound development .
Properties
IUPAC Name |
(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZYTFJPGGDRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta annulen-8-yl [(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)sulfanyl]acetate, also referred to as Mutilin 14-Acetate, is a complex organic molecule with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name: (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopentacycloocten-8-yl acetate
- Molecular Formula: C22H34O4
- Molecular Weight: 362.50 g/mol
- CAS Number: 31771-36-5
Structural Representation
The compound features a bicyclic structure with multiple chiral centers and functional groups that contribute to its biological activity.
Pharmacological Effects
Research indicates that Mutilin 14-Acetate exhibits significant antibacterial properties. Its mechanism of action primarily involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit. This is similar to the action of other pleuromutilin antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits protein synthesis in bacteria |
| Antifungal | Limited antifungal activity noted |
| Cytotoxicity | Exhibits selective cytotoxicity in cancer cells |
Case Studies
-
Antibacterial Efficacy:
A study conducted on various strains of bacteria demonstrated that Mutilin 14-Acetate effectively inhibited growth in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimal inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics like penicillin. -
Cytotoxic Effects:
In vitro studies on human cancer cell lines showed that Mutilin 14-Acetate induced apoptosis in a dose-dependent manner. The compound's ability to trigger programmed cell death was attributed to its interaction with cellular pathways involved in apoptosis regulation. -
Pharmacokinetics:
Research on the pharmacokinetic profile of Mutilin 14-Acetate revealed favorable absorption and distribution characteristics when administered orally. Peak plasma concentrations were achieved within 2 hours post-administration.
The primary mechanism by which Mutilin 14-Acetate exerts its antibacterial effects involves binding to the peptidyl transferase center of the bacterial ribosome. This interaction disrupts peptide bond formation during protein synthesis:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Findings from Comparative Studies
Bioactivity Modulation via Sulfur Linkages :
- The sulfanylacetate group in the target compound enhances metabolic stability compared to oxygen-linked esters (e.g., in ’s spiro compounds), as sulfur resists esterase hydrolysis .
- However, thioether bonds (C–S–C) in analogues like the dithia-azatetracyclic derivatives () may confer redox activity, enabling reactive oxygen species (ROS) scavenging .
Impact of Bicyclic vs. Conversely, spirocyclic systems () exhibit superior stereoelectronic control, favoring selective interactions with chiral receptors .
Role of Substituents: The ethenyl group in the target compound introduces π-orbital interactions absent in ethyl-substituted analogues (), possibly influencing binding to hydrophobic pockets . The 8-methyl-azabicyclo[3.2.1]octane moiety (shared with ’s sulfopropanoate ester) suggests tropane-like affinity for neurotransmitter transporters, though the ester group’s bulkiness may limit blood-brain barrier penetration compared to simpler tropane derivatives .
Synthetic Accessibility :
- The target compound’s synthesis requires multistep functionalization of both the terpene and azabicyclo[3.2.1]octane moieties, making it less scalable than spirocyclic or dithia-azatetracyclic analogues .
Preparation Methods
Synthesis Route from Pleuromutilin
The patented synthesis (CN104892476A) outlines a two-step process:
Step 1: Formation of Thiopleuromutilin
Pleuromutilin is first converted to p-toluenesulfonic acid pleuromutilin ester by reacting with p-toluenesulfonyl chloride. This intermediate undergoes nucleophilic substitution with thiourea in methyl isobutyl ketone (MIBK) at 50–100°C for 0.5–3 hours, yielding thiopleuromutilin (D). Sodium metabisulfite (0.05–0.5 eq) is added to stabilize the reaction, achieving a yield >85%.
Step 2: Thioetherification with Diethylaminoethane Derivatives
Thiopleuromutilin reacts with diethylaminoethyl chloride hydrochloride (1.0–1.4 eq) in MIBK under alkaline conditions (0.5–3.0 eq NaOH) at 20–100°C for 0.5–4 hours. The product is concentrated under reduced pressure, yielding the final compound with a total yield of 80–85%.
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | Methyl isobutyl ketone (MIBK) |
| Temperature (Step 1) | 50–100°C |
| Temperature (Step 2) | 20–100°C |
| Catalyst | Sodium metabisulfite (Step 1) |
| Base | Sodium hydroxide (Step 2) |
| Yield | 80–85% |
Pharmaceutical Formulation Strategies
After synthesis, the compound is formulated into dosage forms such as granules or soluble powders for veterinary use. A homogeneous granule formulation (CN105193739A) uses the following excipients:
Granulation Process
The compound (5–80% w/w) is mixed with molten excipients (20–95% w/w) at 55–80°C. Excipients include:
-
Hydrogenated soybean oil (binder)
-
Hydroxypropyl cellulose (disintegrant)
-
Glyceryl monostearate (stabilizer)
-
Stearic acid (lubricant)
The mixture is shear-mixed, spray-cooled, and granulated to produce uniform granules with enhanced dissolution and stability.
Excipient Composition Table
| Excipient | Function | Concentration Range (% w/w) |
|---|---|---|
| Hydrogenated soybean oil | Binder | 10–30 |
| Hydroxypropyl cellulose | Disintegrant | 5–15 |
| Glyceryl monostearate | Stabilizer | 5–10 |
| Stearic acid | Lubricant | 2–5 |
Analytical and Quality Control Methods
The United States Pharmacopeia (USP) mandates stringent specifications for this compound:
Identity Testing
Purity Criteria
| Test | Specification |
|---|---|
| Loss on drying | ≤0.5% (vacuum, 105°C, 3 hours) |
| Residue on ignition | ≤0.1% |
| Heavy metals (Pb) | ≤10 ppm |
| pH (1% aqueous solution) | 3.1–4.1 |
Comparative Efficacy in Formulations
Clinical studies demonstrate that granules containing 45–60 mg/L of the compound in drinking water show 95–100% efficacy against Mycoplasma hyopneumoniae in swine, comparable to tylosin tartrate. The high-dose formulation (60 mg/L) achieves a 95% cure rate, while the low-dose (45 mg/L) attains 90%, with no significant difference in lung lesion improvement.
Challenges and Optimization Opportunities
Synthetic Limitations
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including cyclization and esterification. Key steps include:
- Cyclopentaannulene Core Formation : Use of propanocyclopentaannulene precursors under acid-catalyzed conditions to establish the fused bicyclic structure .
- Sulfanyl Acetate Conjugation : Thiol-ester coupling reactions between the cyclopentaannulene core and the 8-methyl-8-azabicyclo[3.2.1]oct-3-yl sulfanyl group, optimized via nucleophilic substitution .
Characterization Methods : - NMR Spectroscopy : Assign stereochemistry using 2D NOESY and HSQC .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., 3a,9-propanocyclopentaannulene stereodescriptors) .
Basic Question: How can researchers verify the structural integrity of the compound’s fused bicyclic and azabicyclo moieties?
Answer:
- Vibrational Spectroscopy (FT-IR) : Identify functional groups (e.g., carbonyl at 1-oxo, hydroxyl at 5-hydroxy) and sulfanyl C-S stretching .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts for stereochemical validation .
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity (>98%) and detect stereoisomeric impurities .
Basic Question: What experimental strategies are used to screen the compound’s bioactivity?
Answer:
- In Vitro Assays :
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., acetylcholine esterase) to predict binding affinity and guide wet-lab experiments .
Advanced Question: How should researchers address contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
Answer:
- Reproducibility Protocols :
- Mechanistic Studies :
Advanced Question: What theoretical frameworks guide the computational modeling of its interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Apply AMBER or CHARMM force fields to model ligand-receptor interactions over 100+ ns trajectories, focusing on sulfanyl-acetate moiety flexibility .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms (e.g., redox activity at the 1-oxo group) in enzyme active sites .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for stereoisomers (e.g., 3aR vs. 3aS configurations) .
Advanced Question: How can researchers investigate the stereochemical impact of the 8-methyl-azabicyclo moiety on bioactivity?
Answer:
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate stereoisomers .
- Biological Profiling : Compare IC50 values of enantiomers in receptor-binding assays (e.g., dopamine D2 receptor for tropane analogs) .
- Crystallographic Analysis : Resolve ligand-receptor co-crystals to map stereochemical interactions (e.g., hydrogen bonding with azabicyclo nitrogen) .
Advanced Question: What methodologies optimize the compound’s stability in aqueous solutions for in vivo studies?
Answer:
- Degradation Kinetics :
- Formulation Strategies :
- Use cyclodextrin encapsulation or liposomal carriers to enhance solubility and reduce degradation .
- Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the ethenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
